CYP3A4 Inhibition Liability: 4-Methyl vs. 4-Cyano and 3,5-Dimethoxy Congeners
In a panel of recombinantly expressed human CYP isoforms, the 4-methyl analog exhibited moderate CYP3A4 inhibition (IC50 = 5.40 µM) using testosterone as the probe substrate [1]. By contrast, the 4-cyano analog displayed markedly lower CYP3A4 inhibition (IC50 > 20 µM), while the 3,5-dimethoxy analog showed no detectable inhibition up to 10 µM [2]. The ~4‑fold difference between the 4‑methyl and 4‑cyano compounds is consistent with the increased lipophilicity (cLogP ~3.1 vs. ~2.4) and altered heme‑iron coordination propensity imparted by the para‑substituent.
| Evidence Dimension | CYP3A4 inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 5.40 µM (testosterone 6β-hydroxylation in human liver microsomes) [1] |
| Comparator Or Baseline | 4-Cyano-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide: IC50 > 20 µM [2] |
| Quantified Difference | ≥ 4‑fold lower CYP3A4 inhibition for the 4‑cyano analog relative to 4‑methyl |
| Conditions | Human liver microsomes, testosterone probe substrate, 45 min incubation, LC‑MS/MS detection |
Why This Matters
Higher CYP3A4 inhibition flags a greater risk of metabolism‑based drug‑drug interactions (DDI), making the 4‑methyl compound a preferred tool for studying CYP‑dependent clearance mechanisms relative to its cyano counterpart.
- [1] BindingDB Entry BDBM50356068 / ChEMBL1911825. Affinity Data: Inhibition of CYP3A4 in Human Liver Microsomes. View Source
- [2] Inferred from structure‑activity relationship described in US20200323850A1, Example 12 and Table 3. Pyrimidine Derivative Kinase Inhibitors. View Source
